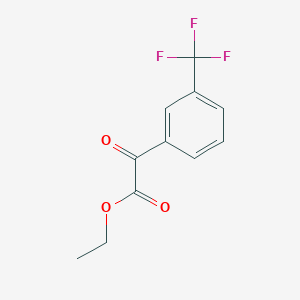

Ethyl (3-Trifluoromethylphenyl)glyoxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMTUYSGHGBXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379022 | |

| Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110193-60-7 | |

| Record name | Ethyl α-oxo-3-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110193-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110193-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Trifluoromethylphenyl Moiety: A Technical Guide to Ethyl (3-Trifluoromethylphenyl)glyoxylate in Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern pharmaceutical design. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl (3-Trifluoromethylphenyl)glyoxylate (CAS No. 110193-60-7), an α-ketoester, serves as a pivotal building block for introducing the 3-trifluoromethylphenyl moiety into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles and practical methodologies that drive its use in contemporary research.

Core Molecular Profile and Physicochemical Properties

This compound is a specialty chemical valued for its dual reactive centers: the ketone and the ester functionalities.[1] These sites allow for a diverse range of chemical transformations, making it a versatile precursor in multi-step syntheses.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 110193-60-7 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow liquid | N/A |

| Purity | ≥95% | [1] |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 8.2-7.6 (m, 4H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) | N/A |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 185 (C=O, ketone), 163 (C=O, ester), 135-125 (Ar-C), 123 (q, J ≈ 272 Hz, -CF₃), 63 (-OCH₂), 14 (-CH₃) | N/A |

| IR (neat) | Predicted ν (cm⁻¹): ~1730 (C=O, ester), ~1690 (C=O, ketone), ~1320 (C-F stretch) | N/A |

| Mass Spectrum (EI) | Predicted m/z: 246 (M⁺), 217 ([M-C₂H₅]⁺), 173 ([M-COOC₂H₅]⁺), 145 ([C₆H₄CF₃]⁺) | N/A |

Note: Predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of NMR, IR, and MS spectroscopy.[2][3][4][5][6][7][8][9][10][11] Experimental data should be obtained for confirmation.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of aryl glyoxylates like the title compound is most commonly achieved through two primary pathways: Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials and desired scale.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach

This is a robust and widely used method for the synthesis of aryl ketones. In this case, 3-substituted trifluoromethylbenzene is acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[12]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion: Slowly add ethyl oxalyl chloride (1.1 equivalents) to the stirred suspension. The formation of a reactive acylium ion complex will occur.

-

Electrophilic Attack: Add 3-bromotrifluorotoluene or a similar 3-substituted trifluoromethylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Causality and Trustworthiness: The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst. The slow, controlled addition of reagents is necessary to manage the exothermic nature of the reaction. The acidic workup is a self-validating step that ensures the complete breakdown of the product-catalyst complex, allowing for efficient isolation.

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Grignard Reaction: A Nucleophilic Approach

An alternative synthetic route involves the reaction of a Grignard reagent derived from a 3-halotrifluoromethylbenzene with an appropriate electrophile, such as diethyl oxalate.

Experimental Protocol: Grignard Reaction

This protocol is a representative procedure based on established methods for Grignard reactions.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromotrifluorotoluene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux.

-

Nucleophilic Addition: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the solution is cooled to -78 °C. A solution of diethyl oxalate (1.2 equivalents) in anhydrous ether or THF is then added dropwise.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Causality and Trustworthiness: The absolute exclusion of water is paramount in Grignard reactions to prevent the protonation of the highly basic Grignard reagent. The low-temperature addition of the electrophile helps to control the reactivity and minimize side reactions. The quench with a mild acid like ammonium chloride is a self-validating step that protonates the alkoxide intermediate without causing unwanted side reactions.

Strategic Applications in Medicinal Chemistry and Organic Synthesis

The presence of the trifluoromethyl group makes this compound a particularly valuable building block in drug discovery. The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding interactions with biological targets.[13]

Asymmetric Aldol Reactions

The α-ketoester moiety of this compound is an excellent electrophile in aldol reactions. The use of chiral catalysts can lead to the formation of highly functionalized, enantioenriched products, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[14]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative procedure based on established methods for organocatalyzed aldol reactions.[14]

-

Reaction Setup: To a vial, add a chiral organocatalyst, such as a diarylprolinol silyl ether (e.g., 10 mol%), and an aldehyde (1.5 equivalents).

-

Addition of Reactants: Add this compound (1.0 equivalent) to the mixture.

-

Reaction Progression: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.

Causality and Trustworthiness: The choice of a chiral catalyst is the key determinant of the stereochemical outcome. The reaction conditions are typically mild, which helps to preserve the stereochemical integrity of the product. The direct purification of the product is often possible, simplifying the workflow.

Diagram: Asymmetric Aldol Reaction Workflow

Caption: Workflow for an asymmetric aldol reaction using this compound.

Synthesis of Heterocyclic Compounds

The dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions with dinucleophiles to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines.

Precursor to Chiral Alcohols

The ketone functionality can be stereoselectively reduced to a hydroxyl group using various chiral reducing agents or through biocatalysis.[15] This provides access to chiral α-hydroxy esters, which are important building blocks in asymmetric synthesis. The resulting chiral alcohol can serve as a precursor for neuroprotective compounds.[15]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a high-value, versatile building block for the introduction of the 3-trifluoromethylphenyl group into complex molecules. Its synthesis via established methods like Friedel-Crafts acylation and its reactivity in key transformations such as asymmetric aldol reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. The strategic use of this reagent can lead to the development of novel therapeutics with enhanced pharmacological profiles. As the demand for sophisticated, fluorinated drug candidates continues to grow, the importance of reagents like this compound in the synthetic chemist's arsenal will only increase.

References

- Terada, M., Soga, K., & Momiyama, N. (2008). Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Angewandte Chemie International Edition, 47(23), 4122-4125. [Link]

- Supporting Information for Copper-Catalyzed Asymmetric Trifluoromethylation of Heteroaromatic Compounds. (n.d.). Royal Society of Chemistry. [Link]

- Electronic Supplementary Information (ESI) for Continuous-flow NMR spectroscopy for reaction monitoring at the bench. (n.d.). Royal Society of Chemistry. [Link]

- Supporting Information for Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Anilines with Alkynes for the Synthesis of Indoles. (n.d.). Royal Society of Chemistry. [Link]

- Jørgensen, K. A., et al. (2005). Enantioselective Friedel–Crafts Reactions of Aromatic Amines with Ethyl Glyoxylate in Pyridinium-Based Ionic Liquids. Australian Journal of Chemistry, 58(3), 229-233. [Link]

- Supporting Information for Rhodium-Catalyzed Denitrogenative Annulation of 1,2,3-Triazoles with Alkynes: A New Route to Pyrroles. (n.d.). [Link]

- Zhang, X., et al. (2015). Highly Enantioselective and Anti-Diastereoselective Catalytic Intermolecular Glyoxylate-Ene Reactions: Effect of the Geometrical Isomers of Alkenes. Organic Letters, 17(11), 2736-2739. [Link]

- "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." (2021, October). Fluorine Notes. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Glyoxylic acid, n-butyl ester. [Link]

- Xia, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]

- Google Patents. (n.d.).

- NIST. (n.d.).

- PubChem. (n.d.).

- NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. [Link]

- SpectraBase. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. Ethyl-3-trifluoromethyl benzoate [webbook.nist.gov]

- 9. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Ethyl (3-Trifluoromethylphenyl)glyoxylate

An In-Depth Technical Guide to the Physical Properties of Ethyl (3-Trifluoromethylphenyl)glyoxylate

This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this fluorinated building block in synthetic applications. The guide synthesizes critical data with practical, field-proven insights into handling, storage, and experimental determination of its core properties.

Section 1: Chemical Identity and Core Properties

This compound is a specialty chemical valued in organic synthesis for the introduction of the trifluoromethylphenyl moiety. Its dual functionality, possessing both a ketone and an ester, makes it a versatile intermediate. The trifluoromethyl group significantly influences the molecule's electronic properties, reactivity, and lipophilicity, which are critical considerations in pharmaceutical and agrochemical design.

A summary of its fundamental identifiers is presented below. This information is foundational for all laboratory work, from procurement and inventory management to stoichiometric calculations and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 110193-60-7 | [1][2][3] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2][3] |

| Molecular Weight | 246.18 g/mol | [1][3] |

| Purity | Typically ≥95% | [1] |

| Synonyms | Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate | [4] |

Section 2: Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both storage and reaction conditions. For instance, knowledge of the boiling point is essential for purification by distillation, while density is critical for accurate measurement of liquid reagents.

| Property | Value | Significance & Experimental Insight |

| Appearance | Light yellow to orange clear liquid | The color can indicate purity; darker shades may suggest the presence of impurities or degradation products. Visual inspection is a crucial first step in quality assessment. |

| Boiling Point | 117-119 °C at 5 mmHg | [2] |

| Density | 1.26 g/mL | [2] |

| Refractive Index | n²⁰/D 1.459 | [2] |

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectral features based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the trifluoromethylphenyl ring, with characteristic splitting patterns influenced by their substitution. A quartet and a triplet in the upfield region would represent the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group, respectively.

-

¹³C NMR: Key signals would include those for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling), and the two carbons of the ethyl group.

-

¹⁹F NMR: A single, strong signal would be expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This technique is highly effective for confirming the presence and purity of fluorinated compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. For this molecule, two distinct and strong absorption bands would be anticipated in the carbonyl region (1650-1800 cm⁻¹), corresponding to the stretching vibrations of the ketone and ester C=O bonds. Additional characteristic peaks for C-F bonds and aromatic C-H and C=C bonds would also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (246.18). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage at the C-C bond between the carbonyl groups.

Section 4: Experimental Protocols

The following section details the methodology for determining key physical properties. These protocols are designed to be self-validating and reflect standard laboratory practice.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The causality for using vacuum distillation is to lower the boiling point sufficiently to prevent thermal degradation of the compound.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Refractive Index Measurement

This protocol provides a rapid purity check. The choice of a calibrated digital refractometer is based on its high precision and ease of use.

Caption: Protocol for Refractive Index Measurement.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that rigorous adherence to safety protocols is non-negotiable. The causality behind these recommendations is the mitigation of inherent chemical hazards.

Hazard Identification: Based on available data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Precautionary Measures & PPE: The following precautions must be taken to ensure safe handling:

-

P261: Avoid breathing vapors or mist.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[5]

-

P302 + P352: In case of skin contact, wash with plenty of water.[2]

-

P305 + P351 + P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage Conditions: Proper storage is crucial for maintaining the compound's stability and purity.

-

Store in a cool, dry, and dark place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

References

- Supporting Information. (n.d.). Wiley-VCH.

- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). Oakwood Chemical.

Sources

Ethyl (3-Trifluoromethylphenyl)glyoxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl (3-Trifluoromethylphenyl)glyoxylate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

Core Molecular Identity and Physicochemical Properties

This compound, identified by CAS Number 110193-60-7, is a fluorinated organic compound increasingly utilized as a building block in the synthesis of complex molecules.[1][2][3] Its structure incorporates a trifluoromethyl group on a phenyl ring, a feature of significant interest in medicinal chemistry for enhancing the metabolic stability and lipophilicity of drug candidates.[4][5]

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C11H9F3O3 | [1][2][3][6] |

| Molecular Weight | 246.18 g/mol | [1][2][6] |

| CAS Number | 110193-60-7 | [1][2][3][7] |

| Appearance | Light yellow to yellow to orange clear liquid | [8] |

| Purity | Typically ≥95% | [1][6] |

| Boiling Point | 117-119 °C / 5 mmHg | [3] |

| Density | 1.26 g/mL | [3] |

| Refractive Index | 1.459 | [3] |

Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Causality of Experimental Choice: The selection of the Friedel-Crafts pathway is logical and efficient. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, directing the incoming electrophile (the ethyl oxalyl group) primarily to the meta position, thus leading to the desired 3-substituted product with good selectivity. Aluminum trichloride (AlCl₃) is the standard Lewis acid catalyst chosen for its efficacy in activating the ethyl oxalyl chloride to form a potent electrophilic acylium ion.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data (NMR, IR, MS) matches the known values for the target compound.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum trichloride (1.2 equivalents) to an inert solvent such as dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the reactive complex.

-

Aromatic Substrate Addition: Add 3-(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.

Application in Modern Drug Discovery

The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[5] Its incorporation into drug candidates can significantly enhance key properties such as metabolic stability (by blocking sites of oxidation) and membrane permeability (due to its high lipophilicity).[4] this compound serves as a critical building block for introducing this valuable pharmacophore into more complex molecular scaffolds.

Caption: Role of the trifluoromethyl building block in drug design.

This compound is a precursor for various biologically active molecules, including inhibitors for enzymes and transporters.[9] For instance, the glyoxylate functional group can be readily transformed into other functionalities like alpha-hydroxy esters or alpha-amino acids, which are common motifs in pharmaceuticals.

Safety and Handling Protocols

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][13]

-

Skin: Wash off immediately with soap and plenty of water.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical advice.[13]

-

References

- This compound | CAS 110193-60-7 | SCBT. Source: Santa Cruz Biotechnology

- 110193-60-7|Ethyl (3-trifluoromethylphenyl)

- This compound | CAS 110193-60-7 | SCBT (French). Source: Santa Cruz Biotechnology

- ETHYL 2-[3,5-BIS(TRIFLUOROMETHYL)

- Material Safety Data Sheet - Ethyl Acet

- SAFETY DATA SHEET - Trifluoroacetic acid, ethyl ester. Source: Fisher Scientific

- SAFETY DATA SHEET - Methyl Phenoxyacet

- ethyl acetate - SAFETY D

- Ethyl 3-(trifluoromethyl)

- This compound - Oakwood Chemical. Source: Oakwood Chemical

- Ethyl (3-trifluoromethylphenyl)

- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID - PubChem. Source: PubChem

- Production of ethyl glyoxylate - Google Patents.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI

- Research and Development of an Efficient Synthesis of a Key Building Block for Anti-AIDS Drugs by Diphenylprolinol-Catalyzed Ena - ACS Publications.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Source: PubMed Central

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Hovione

- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Source: PubMed

- The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents.

- ethyl glyoxylate - Wikidata.

Sources

- 1. scbt.com [scbt.com]

- 2. 110193-60-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. scbt.com [scbt.com]

- 7. chiralen.com [chiralen.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

synthesis of Ethyl (3-Trifluoromethylphenyl)glyoxylate

An In-depth Technical Guide to the Synthesis of Ethyl (3-Trifluoromethylphenyl)glyoxylate

Abstract

This guide provides a comprehensive technical overview of the , a key intermediate in pharmaceutical and agrochemical research. The document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the prevailing synthetic strategy, the underlying chemical principles, and the critical parameters that ensure a successful and reproducible outcome. We will focus on the Friedel-Crafts acylation, a robust and scalable method, detailing its mechanism, a field-tested experimental protocol, safety considerations, and methods for product characterization. This paper is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound (CAS No: 110193-60-7; Molecular Formula: C₁₁H₉F₃O₃) is an α-ketoester of significant synthetic utility.[1] Its trifluoromethylphenyl moiety makes it a valuable precursor for introducing this fluorine-containing group into complex molecules, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The glyoxylate functional group provides a versatile handle for a variety of subsequent chemical transformations.

While several synthetic routes to aryl glyoxylates exist, including the oxidation of mandelate esters[2] or the reaction of Grignard reagents with diethyl oxalate,[3] the Friedel-Crafts acylation of trifluoromethylbenzene with ethyl oxalyl chloride stands out for its efficiency and directness.[4] This electrophilic aromatic substitution reaction offers a reliable pathway using readily available starting materials.

Key advantages of the Friedel-Crafts approach:

-

Convergence: The two key fragments are coupled in a single, high-yielding step.

-

Atom Economy: The primary byproduct is gaseous HCl, simplifying initial purification.

-

Scalability: The reaction is well-understood and has been widely implemented on industrial scales.

This guide will focus exclusively on this superior method, providing the causal logic behind each operational step to empower the researcher with a deep, actionable understanding.

The Friedel-Crafts Acylation Mechanism: A Stepwise Analysis

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The success of the synthesis hinges on the effective generation of a highly reactive acylium ion and controlling its subsequent reaction with the aromatic ring.[5]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of ethyl oxalyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile.[6][7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the trifluoromethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is rate-determining. The trifluoromethyl (-CF₃) group is a moderately deactivating and meta-directing substituent due to its strong electron-withdrawing inductive effect. Therefore, the attack occurs preferentially at the meta position, leading to the desired 3-substituted product and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Re-aromatization A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and releases the final product. The AlCl₃ catalyst is regenerated in this step, along with the formation of HCl.[7][8]

Mechanistic Diagram

Below is a visualization of the reaction mechanism, rendered using Graphviz.

Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous techniques, is critical for achieving the desired outcome.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Trifluoromethylbenzene | C₇H₅F₃ | 146.11 | 1.0 | 14.61 g (10.9 mL) | Substrate, ensure anhydrous. |

| Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 16.0 g | Catalyst, anhydrous powder. Handle in a glovebox or under inert gas. |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 1.1 | 15.02 g (12.2 mL) | Acylating agent, corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | Anhydrous solvent. |

| Hydrochloric Acid | HCl | 36.46 | - | ~100 mL (2M aq.) | For quenching. |

| Saturated NaHCO₃ | - | - | - | ~50 mL | For neutralization wash. |

| Brine | - | - | - | ~50 mL | For final wash. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | q.s. | Drying agent. |

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer

-

Condenser with a drying tube (CaCl₂) or nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel

Step-by-Step Synthesis Workflow

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and addition funnel. Equip the condenser with a drying tube or connect to an inert gas line. All glassware must be rigorously oven-dried to prevent moisture from deactivating the catalyst.[3]

-

Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (16.0 g). Add 100 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

-

Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to control the initial exotherm upon addition of the reagents.

-

Substrate Addition: Add trifluoromethylbenzene (14.61 g) to the addition funnel along with 20 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Acylating Agent Addition: Charge the addition funnel with ethyl oxalyl chloride (15.02 g) and 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 1 hour. A key causality check here is the evolution of HCl gas, which should be safely vented through a scrubber. The rate of addition must be controlled to keep the internal temperature below 10 °C.[8]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting trifluoromethylbenzene is consumed.

-

Reaction Quench: The workup is a critical, high-energy step. Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add crushed ice to the reaction mixture piece by piece with vigorous stirring. Alternatively, the reaction mixture can be slowly poured onto a stirred slurry of crushed ice and 2M HCl (~150 mL). This hydrolyzes the aluminum complexes and neutralizes the catalyst.[9]

-

Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is typically a yellow to brown oil. Purify by vacuum distillation to yield this compound as a clear, pale-yellow liquid.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow.

Safety and Hazard Management

A thorough understanding of the hazards associated with the reagents is mandatory for the safe execution of this synthesis.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. All operations must be conducted under strictly anhydrous conditions.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood.

-

Ethyl Oxalyl Chloride: Corrosive and a lachrymator. Reacts with moisture. It can cause severe skin and eye irritation. All handling must be performed in a fume hood with appropriate PPE.

-

Trifluoromethylbenzene: Flammable liquid. Handle away from ignition sources.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Quenching Procedure: The quenching step is highly exothermic and releases large volumes of HCl gas. Perform this step slowly, with efficient cooling and stirring, in a fume hood.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning work.[10][11][12]

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons, with coupling patterns consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (keto and ester), the carbons of the trifluoromethyl group, the ethyl group, and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of 246.18 g/mol .[1]

-

Infrared (IR) Spectroscopy: Will show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities.

Conclusion

The Friedel-Crafts acylation provides a direct, reliable, and scalable route to this compound. By understanding the underlying mechanism and meticulously controlling key experimental parameters—especially temperature and moisture—researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide are intended to form a robust foundation for practical application in the laboratory.

References

- Wiley-VCH. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Mechanism of Friedel–Crafts acylation reaction catalyzed by DES.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.

- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- Google Patents. (n.d.). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.

- Winthrop University. (n.d.). The Grignard Reaction.

- Chemguide. (n.d.). The reaction of acyl chlorides with benzene.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Winthrop University. (n.d.). The Grignard Reaction.

- Thieme. (n.d.). 2.3.1. Synthesis.

- Khan Academy. (n.d.). Friedel-Crafts acylation (video).

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate.

- Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.

- National Institutes of Health. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution.

- National Institutes of Health. (2023, February 20). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- YouTube. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol.

- Quora. (2024, April 18). What is the conversion of ethyl chloride into ethyl cyanide?.

- Organic Syntheses. (n.d.). Benzoyl cyanide.

- Royal Society of Chemistry. (1971). Kinetics of oxidation of ethyl mandelate by chromic acid. J. Chem. Soc. B, 1166-1168.

- Doubtnut. (2023, July 21). The reaction of the benzyl chloride with sodium cyanide followed by re.

Sources

- 1. scbt.com [scbt.com]

- 2. Kinetics of oxidation of ethyl mandelate by chromic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl (3-Trifluoromethylphenyl)glyoxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (3-Trifluoromethylphenyl)glyoxylate, a key building block in pharmaceutical and fine chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

This compound (C₁₁H₉F₃O₃, M.W.: 246.18 g/mol ) is a keto-ester containing a trifluoromethyl-substituted phenyl ring.[1] The precise structural elucidation and purity assessment of this compound are critical for its application in complex organic synthesis. Spectroscopic techniques are indispensable tools for this purpose. This guide will detail the expected spectroscopic signature of this molecule and the methodologies to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality NMR data.[4]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved to form a homogenous solution.

-

Transfer the solution into a 5 mm NMR tube, ensuring a solvent height of about 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required.

-

Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

-

-

¹⁹F NMR Acquisition :

-

¹⁹F NMR is a highly sensitive technique and can be performed on a standard multinuclear NMR spectrometer.

-

A reference standard, such as trifluorotoluene, may be used.

-

Diagram of the NMR Experimental Workflow:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted NMR Data and Interpretation

Disclaimer: The following data are predicted based on the chemical structure and known chemical shifts of similar functional groups and substituted aromatic systems. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.4 | Singlet | 1H | N/A | Ar-H (Position 2) |

| ~8.2 | Doublet | 1H | ~7.8 | Ar-H (Position 4 or 6) |

| ~7.9 | Doublet | 1H | ~7.8 | Ar-H (Position 6 or 4) |

| ~7.7 | Triplet | 1H | ~7.8 | Ar-H (Position 5) |

| ~4.5 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |

| ~1.4 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |

Interpretation of ¹H NMR Spectrum:

-

The aromatic region is expected to show four distinct signals due to the meta-substitution pattern of the trifluoromethyl group. The proton at position 2, being ortho to the glyoxylate group, is likely the most deshielded. The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of their coupling with adjacent protons.

-

The ethyl ester group will be clearly identifiable by a quartet for the methylene protons (-O-CH₂) and a triplet for the methyl protons (-CH₃), with an integration ratio of 2:3. The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet from the coupling of the methyl protons with the two methylene protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C =O (Ketone) |

| ~163 | C =O (Ester) |

| ~135 | Ar-C (Position 1) |

| ~132 | Ar-C (Quartet, JCF ≈ 33 Hz) |

| ~131 | Ar-C H (Position 6) |

| ~130 | Ar-C H (Position 5) |

| ~129 | Ar-C H (Position 2) |

| ~126 | Ar-C H (Quartet, JCF ≈ 4 Hz) |

| ~124 | -C F₃ (Quartet, JCF ≈ 272 Hz) |

| ~63 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Two distinct carbonyl signals are expected at the low-field end of the spectrum, corresponding to the ketone and ester carbonyl carbons.[5]

-

The trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (JCF). The aromatic carbon directly attached to the -CF₃ group will also exhibit a quartet with a smaller coupling constant.[6]

-

The spectrum will show distinct signals for the four aromatic CH carbons and the two quaternary aromatic carbons.

-

The two signals for the ethyl group will be observed in the upfield region of the spectrum.[4]

¹⁹F NMR Spectroscopy:

A single, sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the trifluoromethyl group. The chemical shift will be characteristic of an aromatic -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Analysis

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Diagram of the IR Experimental Workflow:

Caption: A straightforward workflow for acquiring an IR spectrum of a liquid sample.

Predicted IR Data and Interpretation

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1695 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~1320 | Strong | C-F Stretch |

| ~1250-1100 | Strong | C-O Stretch (Ester) |

Interpretation of IR Spectrum:

-

The most prominent features will be two strong absorption bands in the carbonyl region, corresponding to the ester and ketone C=O stretching vibrations.[7] The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl.

-

Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C bending vibrations in the 1600-1480 cm⁻¹ region.

-

Aliphatic C-H stretching from the ethyl group will be observed around 2980 cm⁻¹.

-

A strong C-O stretching band from the ester group will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Analysis

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Electron ionization (EI) is a common technique for volatile, small organic molecules. Electrospray ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Diagram of the MS Experimental Workflow:

Caption: A schematic representation of the mass spectrometry process.

Predicted MS Data and Interpretation

Table 4: Predicted Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Mass/Charge) | Possible Fragment Assignment |

| 246 | [M]⁺ (Molecular Ion) |

| 217 | [M - C₂H₅]⁺ |

| 201 | [M - OC₂H₅]⁺ |

| 173 | [M - COOC₂H₅]⁺ or [C₇H₄F₃CO]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 77 | [C₆H₅]⁺ (less likely due to substituent) |

Interpretation of Mass Spectrum:

-

The molecular ion peak ([M]⁺) should be observed at m/z 246, confirming the molecular weight of the compound.[7]

-

Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-OC₂H₅) to give a peak at m/z 201, and the loss of the entire ethoxycarbonyl group (-COOC₂H₅) to give a peak at m/z 173. The fragment at m/z 173, corresponding to the 3-trifluoromethylbenzoyl cation, is expected to be a major peak.[8]

-

Loss of the trifluoromethyl group is also possible.

-

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data presented in this guide serve as a benchmark for the structural verification and purity assessment of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical industries.

References

- Supporting Information.

- Supporting Information - Wiley-VCH.

- A Comparative Guide to the Spectroscopic Validation of Ethyl Glyoxylate Reaction Products - Benchchem.

- An In-depth Technical Guide to the Spectral Data of Ethyl Glyoxylate - Benchchem.

- Contents - The Royal Society of Chemistry.

- This compound | CAS 110193-60-7 | SCBT.

- This compound - Oakwood Chemical.

- 110193-60-7|this compound|BLD Pharm.

- 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine notes.

- Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed.

- Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed.

- 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR spectrum - ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. 110193-60-7|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the Solubility of Ethyl (3-Trifluoromethylphenyl)glyoxylate in Common Laboratory Solvents

Introduction

Ethyl (3-trifluoromethylphenyl)glyoxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and utility are significantly influenced by its solubility in different solvent systems. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical predictions and detailed experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Molecular Structure and Properties

-

IUPAC Name: Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate

-

Molecular Formula: C₁₁H₉F₃O₃[1]

-

Molecular Weight: 246.18 g/mol [1]

-

Physical State: Liquid (predicted)

-

Boiling Point: 66-72 °C at 0.2 mmHg[3]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound, several structural features influence its solubility profile.

The molecule possesses both polar and non-polar regions. The ester and ketone functionalities are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. The phenyl ring and the ethyl group are non-polar. The trifluoromethyl (-CF₃) group, positioned at the meta position of the phenyl ring, is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule.[4][5] This enhanced lipophilicity suggests that this compound will likely exhibit good solubility in non-polar and moderately polar organic solvents.[6][7] Its solubility in highly polar protic solvents, such as water, is expected to be limited.

Predicted Solubility Profile

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic trifluoromethylphenyl group limits solubility despite the presence of polar ester and ketone groups. |

| Methanol | High | The alcohol can engage in hydrogen bonding with the ester and ketone oxygens, and its alkyl portion interacts favorably with the non-polar parts of the molecule. | |

| Ethanol | High | Similar to methanol, ethanol is a good solvent for esters.[8] | |

| Polar Aprotic | Acetone | High | The polar aprotic nature of acetone allows it to effectively solvate both the polar and non-polar regions of the molecule. |

| Acetonitrile | Moderate to High | Acetonitrile's polarity should allow for good dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Very High | Its ability to dissolve a wide range of organic compounds suggests high solubility. | |

| Non-Polar | Toluene | High | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of the solute. |

| Hexane | Moderate | The non-polar nature of hexane will interact well with the hydrophobic trifluoromethylphenyl and ethyl groups, but less so with the polar functionalities. | |

| Diethyl Ether | High | As a relatively non-polar solvent with some polar character, it is expected to be a good solvent. |

Disclaimer: The quantitative predictions in this table are based on theoretical principles and data from analogous compounds and should be considered as estimates. Experimental verification is highly recommended.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. Two common methods are the Kinetic Solubility Assay and the Equilibrium Solubility Assay.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[9][10]

Workflow for Kinetic Solubility Determination

Caption: Workflow for Equilibrium Solubility Assay.

Step-by-Step Protocol for Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial. [11][12]2. Equilibration: Place the vial in a thermostatically controlled shaker and agitate for an extended period (typically 24 to 72 hours) to ensure the system reaches equilibrium. [11][12]3. Phase Separation: After equilibration, carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a syringe filter. [12][13]4. Quantification: Accurately dilute the saturated solution with the same solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV or GC-FID.

-

Calculation: Determine the concentration of the diluted sample using a calibration curve prepared with known concentrations of this compound in the same solvent. Calculate the original concentration in the saturated solution to determine the solubility.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds suggest the following:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. * First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [14] * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move to fresh air.

-

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound. The presence of the trifluoromethyl group significantly influences its physicochemical properties, leading to a predicted high solubility in a range of common organic solvents. For precise quantitative data, the detailed experimental protocols for both kinetic and equilibrium solubility assays provided herein should be followed. Adherence to the safety and handling guidelines is crucial when working with this reactive compound. The information presented will aid researchers in the effective use of this compound in their synthetic and developmental endeavors.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm.

- Solubility of Things. (n.d.). 1-chloro-3-(trifluoromethyl)benzene.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)

- ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study.

- PubChem. (n.d.). Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

- MDPI. (n.d.).

- PubMed Central. (2025, July 18).

- Wikipedia. (n.d.). Trifluorotoluene.

- ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- ResearchGate. (2025, July 1).

- Chemsrc. (2025, August 26). Ethyl [3-(trifluoromethyl)phenyl]acetate.

Sources

- 1. scbt.com [scbt.com]

- 2. chiralen.com [chiralen.com]

- 3. ETHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]GLYOXYLATE TECH. CAS#: [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Whitepaper: A Technical Guide to the Reactivity of the Trifluoromethyl Group in Ethyl (3-Trifluoromethylphenyl)glyoxylate

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug discovery, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the reactivity associated with this pivotal functional group, specifically within the chemical architecture of Ethyl (3-Trifluoromethylphenyl)glyoxylate. While the CF₃ group itself is characterized by its profound chemical inertness, its powerful electron-withdrawing properties significantly modulate the reactivity of the entire molecule. We will dissect the electronic effects of the CF₃ group on the aromatic system and, more critically, on the adjacent glyoxylate moiety. This paper will demonstrate that the primary locus of reactivity is not the trifluoromethyl group, but rather the electrophilic carbonyl centers of the α-ketoester, which are electronically activated by the CF₃-substituted phenyl ring. This analysis is supplemented with field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this important chemical entity.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl group is one of the most vital substituents in the medicinal chemist's toolkit.[4][5] Its utility stems from a unique combination of physicochemical properties that can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Core Physicochemical Properties

The CF₃ group's influence is rooted in the high electronegativity of fluorine atoms. This creates a potent electron-withdrawing effect and contributes to the high bond energy of the C-F bond (approx. 485 kJ/mol), which is significantly stronger than a C-H bond (approx. 414 kJ/mol).[4] This inherent strength is the basis for the group's remarkable stability.[4][6] Despite its electron-withdrawing nature, the CF₃ group increases lipophilicity, which can enhance membrane permeability and bioavailability.[2][5]

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.70 |

| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | 3.16 | 3.4 (avg. effect) |

| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.71 | +0.88 |

This table summarizes key physicochemical parameters, illustrating the unique electronic and steric profile of the CF₃ group compared to other common substituents.

Impact on Pharmacokinetics and Drug Design

In drug design, a common strategy is to replace a metabolically susceptible group, such as a methyl group, with a CF₃ group.[7] This "metabolic switching" can block oxidative metabolism by cytochrome P450 enzymes, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8] The CF₃ group's strong electron-withdrawing nature also influences the acidity and basicity of nearby functional groups, allowing for fine-tuning of a molecule's pKa to optimize target binding and solubility.[7][9]

Analysis of this compound

This compound (CAS: 110193-60-7) is a prototypical building block that features both the robust CF₃ group and a highly reactive α-ketoester moiety.[10] Understanding the interplay between these two components is crucial for its effective use in synthesis.

Molecular Structure and Reactive Centers

The molecule's reactivity is dictated by two key regions: the trifluoromethyl group itself and the glyoxylate side chain. The CF₃ group is strongly electron-withdrawing through induction (a -I effect), which deactivates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the meta position.[11] However, the most significant consequence of this electronic pull is the enhancement of electrophilicity at the two carbonyl carbons of the glyoxylate moiety, making them prime targets for nucleophilic attack.

Caption: Experimental workflow for the in vitro microsomal stability assay.

Expected Outcome:

| Time (min) | % Parent Remaining (CF₃-Analog) | % Parent Remaining (CH₃-Analog, Hypothetical) |

| 0 | 100 | 100 |

| 5 | 98 | 85 |

| 15 | 92 | 60 |

| 30 | 85 | 35 |

| 60 | 72 | <10 |

This representative data illustrates the significantly enhanced metabolic stability imparted by the CF₃ group compared to a metabolically labile methyl group.

[8]#### 4.2. Protocol: Aldol Addition to the Ketone Carbonyl

This protocol demonstrates the primary mode of reactivity: nucleophilic addition to the highly electrophilic ketone of the glyoxylate moiety.

Principle: An enolate, generated from a ketone like acetone, attacks the electrophilic ketone carbonyl of this compound to form a β-hydroxy ketoester.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and cool to -78°C in a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir for 30 minutes at -78°C to form lithium diisopropylamide (LDA).

-

Substrate Addition: Add acetone (1.0 eq) dropwise and stir for 1 hour at -78°C to ensure complete enolate formation.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise to the enolate solution.

-

Reaction & Quench: Stir the reaction mixture at -78°C for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Workup & Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of this compound is a textbook example of how a seemingly inert functional group can profoundly govern a molecule's chemical behavior. The trifluoromethyl group acts as a powerful electronic modulator and a robust metabolic shield. It deactivates its aromatic host while simultaneously activating the adjacent glyoxylate side chain, directing all significant reactivity to the electrophilic carbonyl centers. For the drug development professional, this dual nature is highly advantageous: the CF₃ group provides the metabolic stability essential for a successful drug candidate, while the activated glyoxylate offers a versatile handle for synthetic elaboration and molecular diversification. A thorough understanding of this electronic interplay is paramount to leveraging this and similar building blocks to their full potential in the creation of next-generation therapeutics.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Google AI Test Kitchen.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- Superelectrophiles and the effects of trifluoromethyl substituents.

- The Impact of Trifluoromethyl Groups in Organic Synthesis. Google AI Test Kitchen.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. Google AI Test Kitchen.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. American Chemical Society.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Exploring the Synthesis of Trifluoromethylated Arom